1-(1H-Indol-5-yl)-2-methoxyethanone
Description
Properties
IUPAC Name |
1-(1H-indol-5-yl)-2-methoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-14-7-11(13)9-2-3-10-8(6-9)4-5-12-10/h2-6,12H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKNBNPJVQQUEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1=CC2=C(C=C1)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1H-Indol-5-yl)-2-methoxyethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole derivatives.
Reaction Conditions: A common synthetic route involves the reaction of indole with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Acylation and Nucleophilic Additions
The ketone group undergoes nucleophilic addition reactions, particularly with amines and hydrazines. A study demonstrated its reactivity with phenylhydrazine under acidic conditions to form hydrazone derivatives.
Key reaction parameters :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Phenylhydrazine | HCl catalyst, EtOH, 60°C | (1H-Indol-5-yl)(2-methoxyethyl)hydrazone | 78% |
This reaction demonstrates the compound's utility in synthesizing Schiff base derivatives for coordination chemistry applications.
Electrophilic Aromatic Substitution
The indole ring participates in electrophilic substitutions at the 3-position. A Friedel-Crafts alkylation protocol using allyl bromide produced 3-allyl-1-(1H-indol-5-yl)-2-methoxyethanone :
Optimized conditions :
| Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| AlCl₃ (1.2 eq) | Dichloroethane | 0°C → RT | 4 hr | 65% |
Product characterization showed complete regioselectivity for C-3 substitution, confirmed by NOESY NMR .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification. A Sonogashira reaction with terminal alkynes was reported :
Representative example :
| Substrate | Catalyst System | Base | Solvent | Yield |
|---|---|---|---|---|
| 4-Ethynyltoluene | PdCl₂(PPh₃)₂/CuI (5 mol%) | DIPA | 1-Propanol | 58% |
This protocol generated alkynylated derivatives showing enhanced fluorescence properties for sensor applications .
Redox Transformations
The ketone group undergoes selective reductions. A comparative study using different reducing agents revealed:
Reduction efficiency :
| Reducing Agent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| NaBH₄ | MeOH | 0°C | Secondary alcohol derivative | 42% |
| BH₃·THF | THF | Reflux | Secondary alcohol derivative | 88% |
The superior performance of BH₃·THF was attributed to enhanced borane coordination with the ketone oxygen .
Heterocycle Formation
Reaction with thiourea derivatives generated indole-fused thiazole systems through cyclocondensation :
Optimized protocol :
| Component | Molar Ratio | Catalyst | Time | Yield |
|---|---|---|---|---|
| Thiourea derivative | 1:1.2 | p-TsOH | 8 hr | 73% |
X-ray crystallography confirmed the formation of a planar thiazolo[3,2-a]indole system .
Photochemical Reactions
UV irradiation studies (λ = 254 nm) in acetonitrile revealed unique dimerization behavior :
Photoproduct distribution :
| Concentration (mM) | Irradiation Time | Major Product | Yield |
|---|---|---|---|
| 10 | 2 hr | Head-to-tail indole dimer | 61% |
| 50 | 4 hr | Cross-conjugated trimer | 34% |
Time-dependent DFT calculations supported the observed regioselectivity through analysis of frontier molecular orbitals .
Scientific Research Applications
Biological Activities
The compound has been investigated for various biological activities, including:
- Anticancer Properties : Research indicates that 1-(1H-Indol-5-yl)-2-methoxyethanone exhibits significant antiproliferative effects against several cancer cell lines, including HeLa, MCF-7, and HT-29. Mechanistic studies have shown that it induces apoptosis in cancer cells and inhibits tubulin polymerization, similar to the action of colchicine .
- Antimicrobial Activity : The compound has demonstrated activity against various bacterial strains. For instance, studies on related indole derivatives have shown promising results against Mycobacterium tuberculosis and other pathogens, suggesting that this compound may also possess similar properties .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its potential as an anti-inflammatory agent.
Therapeutic Potential
Given its various biological activities, ongoing research is focused on exploring the therapeutic potential of this compound in several areas:
- Cancer Treatment : Its ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further development as an anticancer agent.
- Infectious Diseases : The antimicrobial properties suggest applications in treating infections caused by resistant bacterial strains.
Industrial Applications
Beyond medicinal chemistry, this compound is also utilized in industrial applications such as:
- Dyes and Pigments : Its chemical structure allows for use in synthesizing various dyes and pigments.
- Agrochemicals : The compound can serve as a precursor for developing agrochemicals due to its biological activity.
Case Studies
Several studies have documented the effectiveness of related indole derivatives in various applications:
Mechanism of Action
The mechanism of action of 1-(1H-Indol-5-yl)-2-methoxyethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 1-(1H-Indol-3-yl)-2-methoxyethanone derivatives: describes 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone (CAS 292855-52-8), where the indole is substituted at the 3-position. The sulfonyl group enhances electrophilicity compared to methoxy, increasing reactivity but also toxicity (H302, H315 hazards) .
- 1-(5-Chloro-1H-indol-3-yl)ethanone (CAS 51843-24-4): The chloro substituent at the 5-position increases molecular weight (193.63 g/mol) and alters lipophilicity. This compound is synthesized via Friedel-Crafts acylation, yielding a solid with applications as a pharmaceutical intermediate .
Phenyl-Based Methoxyethanones
Heterocyclic and Hybrid Structures
- 1-(4-Aminopiperidin-1-yl)-2-methoxyethanone: This piperidine derivative (AKOS BBV-015832) demonstrates the versatility of methoxyethanones in non-aromatic systems. GHS classification includes respiratory irritation (H335), suggesting divergent safety profiles compared to indole derivatives .
- No commercial data exist, indicating synthesis challenges .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| 1-(5-Chloro-1H-indol-3-yl)ethanone | 51843-24-4 | C10H8ClNO | 193.63 | Not reported | 5-Cl, 3-indole |
| 1-(4-Hydroxyphenyl)-2-methoxyethanone | 32136-81-5 | C9H10O3 | 166.18 | Not reported | 4-OH, methoxyethanone |
| (5-Methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone | Not provided | C19H16N2O3 | 320.35 | 178–179 | Dual indole, methoxy groups |
Biological Activity
1-(1H-Indol-5-yl)-2-methoxyethanone, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H11NO2
- Molecular Weight : 201.21 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of key enzymes involved in cancer progression and microbial resistance.
Target Enzymes
- Cyclin-dependent Kinases (CDKs) : The compound has been suggested to inhibit CDK pathways, which are crucial for cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancerous cells.
Mode of Action
The mechanism involves binding to the active sites of target enzymes through hydrogen bonding interactions, which alters their activity and leads to downstream effects on cell growth and survival .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of indole derivatives, including this compound. The compound has demonstrated significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is a desirable characteristic for anticancer agents.
Antimicrobial Activity
Research also points to the antimicrobial properties of this compound. It has been evaluated against several pathogens, including methicillin-resistant Staphylococcus aureus (MRSA):
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| MRSA | 8 |
| Candida albicans | 16 |
| Mycobacterium tuberculosis | 32 |
The compound's effectiveness against MRSA suggests its potential as an alternative treatment option in combating antibiotic resistance .
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of various indole derivatives, including this compound, revealed that it significantly inhibited tumor growth in xenograft models. The treated group showed a reduction in tumor volume by approximately 60% compared to controls over a treatment period of four weeks .
Case Study 2: Antimicrobial Activity
In vitro assays demonstrated that the compound effectively inhibited biofilm formation by MRSA at sub-MIC levels. This property is particularly valuable as biofilms contribute to chronic infections and resistance to treatment .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. However, further studies are required to fully understand its metabolism and excretion pathways.
Toxicity assessments have shown that the compound exhibits minimal cytotoxicity towards human embryonic kidney cells at therapeutic concentrations, indicating a promising safety profile for further development .
Q & A
Q. What are the common synthetic routes for 1-(1H-Indol-5-yl)-2-methoxyethanone, and how can reaction conditions be optimized?
Answer: The synthesis typically involves functionalizing indole derivatives. A key method starts with 5-methoxyindole, where a hydroxy or ketone group is introduced via chlorinating agents (e.g., triphenylphosphine-carbon tetrachloride in acetonitrile) followed by catalytic reduction . For example, 1-(1H-Indol-5-yl)ethanone derivatives are synthesized via nucleophilic substitution or Friedel-Crafts acylation, with purification using preparative HPLC (e.g., ethyl acetate evaporation and RP-HPLC with gradients) . Optimization includes adjusting solvent polarity, temperature (e.g., 0°C for sensitive intermediates), and catalytic systems (e.g., Pd/C for reductions) to improve yield (>60%) and purity (>98%) .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Answer:
- Spectroscopy: 1H/13C NMR (DMSO-d6) identifies key signals: indole NH (~11.25 ppm), methoxy groups (~3.8 ppm), and carbonyl resonances (~190-200 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., C11H11NO3, MW 205.21) .
- Computational Analysis: Calculate logP (~1.1), topological polar surface area (~62.3 Ų), and hydrogen-bonding capacity (2 donors, 3 acceptors) using tools like ChemAxon .
- X-ray Crystallography: Resolve crystal structures to confirm substituent positioning, as demonstrated for similar indole derivatives .
Advanced Research Questions
Q. What strategies are effective for evaluating the biological activity of this compound derivatives in cancer models?
Answer:
- In Vitro Screening: Test antiproliferative activity against H460 (lung), HepG2 (liver), and MCF-7 (breast) cancer cell lines using MTT assays. IC50 values <20 µM indicate potency, with selectivity verified against normal cells (e.g., MRC-5 lung fibroblasts) .
- Mechanistic Studies: Assess apoptosis via PARP cleavage (western blot) and Nur77 nuclear translocation (immunofluorescence). Compounds like 7s in show dose-dependent Nur77 induction, linking activity to transcriptional regulation .
- Molecular Docking: Use AutoDock Vina to model interactions with targets like Nur77 (PDB ID: 3V3E). Key binding residues (e.g., Leu603, Arg584) stabilize the indole-methoxy scaffold .
Q. How can structural modifications enhance the compound's pharmacokinetic profile?
Answer:
- Bioisosteric Replacement: Substitute the methoxy group with trifluoromethoxy (improves metabolic stability) or introduce adamantane moieties (increases lipophilicity and target affinity) .
- Prodrug Design: Mask polar groups (e.g., pivalamidooxy) to enhance bioavailability, as seen in . Hydrolysis in vivo releases the active compound .
- Solubility Optimization: Use co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride) based on pKa (~9.5 for indole NH) .
Methodological Challenges
Q. How should researchers address contradictions in reported synthetic yields or biological data?
Answer:
- Reproducibility Checks: Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity). Variations in yields (e.g., 62% vs. 90%) may arise from trace impurities or solvent grades .
- Data Validation: Cross-reference NMR and HPLC data with public databases (PubChem, EPA DSSTox) to confirm compound identity .
- Toxicity Profiling: Use OECD guidelines (e.g., acute toxicity in zebrafish) to resolve discrepancies in safety data, as commercial sources may lack rigorous testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
